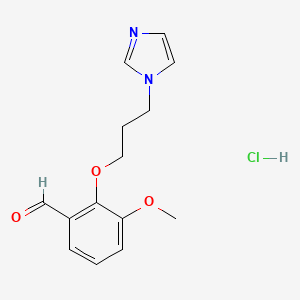
2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-55-6 and Linear Formula: C13 H14 N2 O2 . Cl H . It has a molecular weight of 266.73 . The compound is a solid at room temperature .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride” is a solid at room temperature . It has a molecular weight of 266.73 . The compound is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Catalytic Applications
The compound 2-hydroxy-3-methoxybenzaldehyde, a closely related compound, has been used in the synthesis of various materials that demonstrate catalytic properties. For example, it has been used in the creation of a molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y, which serves as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Antimicrobial Applications
Compounds structurally similar to 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride have shown potential in antimicrobial applications. For instance, novel imidazole bearing isoxazole derivatives, synthesized by condensing related compounds, have demonstrated significant antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
Chemical Synthesis and Assay Applications
The compound has been synthesized and utilized as a probing tool in Store-Operated Calcium Entry (SOCE) assays. This reflects its utility in more specialized biochemical and pharmacological research contexts (Dago et al., 2016).
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known for their versatile chemical and biological properties . They can interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple pathways could be affected. These could include pathways related to the various activities mentioned above, such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution. The metabolism and excretion of this compound would depend on various factors, including its specific chemical structure and the biological context.
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound could have various effects at the molecular and cellular levels. These could include effects related to the various activities mentioned above, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Imidazole compounds have been an interesting source for researchers for more than a century due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on exploring the potential applications of “2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride” in various fields, including medicinal chemistry.
Propriétés
IUPAC Name |
2-(3-imidazol-1-ylpropoxy)-3-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-18-13-5-2-4-12(10-17)14(13)19-9-3-7-16-8-6-15-11-16;/h2,4-6,8,10-11H,3,7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMBWUDHYBRBMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN2C=CN=C2)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

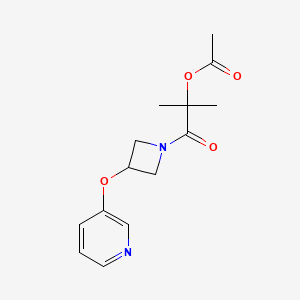
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)
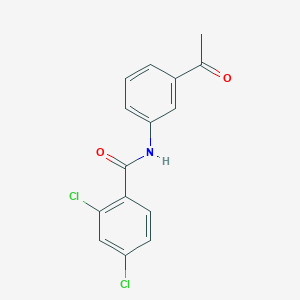
![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)
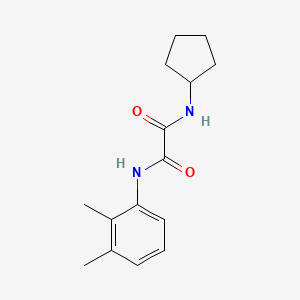

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)
![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)
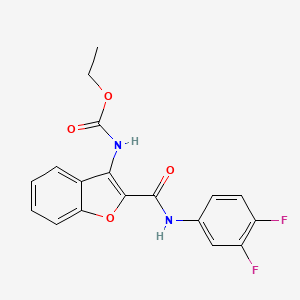
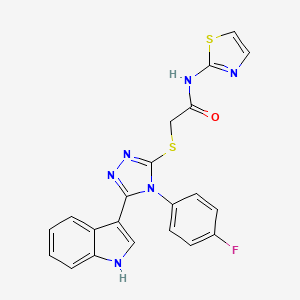
![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)